Tetrabromobisphenol A bismethyl ether

Catalog No.
S588273
CAS No.
37853-61-5
M.F
C17H16Br4O2
M. Wt
571.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabromobisphenol A bismethyl ether

CAS Number

37853-61-5

Product Name

Tetrabromobisphenol A bismethyl ether

IUPAC Name

1,3-dibromo-5-[2-(3,5-dibromo-4-methoxyphenyl)propan-2-yl]-2-methoxybenzene

Molecular Formula

C17H16Br4O2

Molecular Weight

571.9 g/mol

InChI

InChI=1S/C17H16Br4O2/c1-17(2,9-5-11(18)15(22-3)12(19)6-9)10-7-13(20)16(23-4)14(21)8-10/h5-8H,1-4H3

InChI Key

XRQKNNNAKHZPSP-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC(=C(C(=C1)Br)OC)Br)C2=CC(=C(C(=C2)Br)OC)Br

Synonyms

Tetrabromobisphenol A Methyl Ether; 1,1’-(1-Methylethylidene)bis[3,5-dibromo-4-methoxybenzene

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)Br)OC)Br)C2=CC(=C(C(=C2)Br)OC)Br

Application in Environmental Science and Pollution Research

Specific Scientific Field: Environmental Science and Pollution Research

Summary of the Application: TBBPA DME is extensively used as a brominated flame retardant, which has raised considerable concern because of its neurotoxic and endocrine disruption effects on aquatic organisms .

Methods of Application or Experimental Procedures: In this study, common carp (Cyprinus carpio) were exposed to TBBPA DME at environmentally relevant concentrations (20 μg·L −1) for 28 days, followed by 14 days of depuration .

Results or Outcomes: The results showed that TBBPA DME could rapidly accumulate in common carp. Among the seven tissues studied, the highest concentrations of TBBPA DME were observed in the liver (6.00 μg·g −1 wet weight [ww]) on day 24, while the longest residence time was observed in the kidney ( t1/2 values of 18.7 days) .

Application in Plant Metabolism Studies

Specific Scientific Field: Plant Metabolism Studies

Summary of the Application: TBBPA DME can be biotransformed to TBBPA MME (transformation ratio in mole mass, TRMM 0.50%) and to TBBPA (TRMM 0.53%) within pumpkin plants .

Methods of Application or Experimental Procedures: In this study, the metabolism and behaviors of TBBPA DME were studied with pumpkin plants through 15-day hydroponic exposure .

Results or Outcomes: Interconversion between TBBPA DME and TBBPA was verified in intact plants for the first time .

Application in Microelectronics

Specific Scientific Field: Microelectronics

Summary of the Application: TBBPA DME is mainly used as a reactive ingredient in microelectronic applications such as printed circuit boards (epoxy, polycarbonate and phenolic resins) .

Methods of Application or Experimental Procedures: TBBPA DME is incorporated into the polymer backbone during the manufacturing process of printed circuit boards .

Results or Outcomes: The use of TBBPA DME in microelectronics has resulted in fire-resistant polycarbonates and epoxy resins, which are crucial for the safety and durability of electronic devices .

Application in Environmental Monitoring

Specific Scientific Field: Environmental Monitoring

Summary of the Application: TBBPA DME and its derivatives have been detected in fish, sediment and suspended particulate matter from European freshwaters and estuaries .

Methods of Application or Experimental Procedures: An analytical method was developed for the determination of TBBPA DME, and its valid application on fish muscle matrix, suspended particulate matter (SPM) and surface sediment layer samples .

Results or Outcomes: TBBPA DME could be quantified in several samples, indicating its presence in the environment .

Application in Acrylonitrile-Butadiene-Styrene (ABS) Resins Production

Specific Scientific Field: Polymer Science and Engineering

Summary of the Application: TBBPA DME is used in rare cases as an additive brominated flame retardant (BFR) in the production of acrylonitrile-butadiene-styrene (ABS) resins .

Methods of Application or Experimental Procedures: TBBPA DME is added to the ABS resin during its production process to enhance its flame retardant properties .

Results or Outcomes: The addition of TBBPA DME to ABS resins has resulted in improved fire resistance, making the resins safer for use in various applications such as automotive parts, electronics, and toys .

Application in Environmental Toxicology

Specific Scientific Field: Environmental Toxicology

Summary of the Application: TBBPA DME has been found in many environmental matrices in low concentrations, such as water, soil, air, sediments, or marine and terrestrial biota . It’s being studied for its potential toxic effects on the environment and living organisms .

Methods of Application or Experimental Procedures: Environmental samples are collected from various sources such as water, soil, air, sediments, and biota. These samples are then analyzed for the presence of TBBPA DME and its derivatives .

Results or Outcomes: TBBPA DME has been detected in several environmental samples, indicating its widespread presence in the environment .

Tetrabromobisphenol A bismethyl ether is a chemical compound with the molecular formula C17H16Br4O2C_{17}H_{16}Br_{4}O_{2}. This compound is a derivative of tetrabromobisphenol A, which is widely recognized as a brominated flame retardant. Tetrabromobisphenol A bismethyl ether is characterized by the presence of four bromine atoms attached to the bisphenol A core structure, along with two methyl ether groups. The compound typically appears as a white solid, although commercial samples may exhibit a yellowish tint due to impurities or degradation products .

As a flame retardant, TBBPA-BE likely acts in the condensed phase during combustion. The mechanism involves several steps, including:

  • Physical barrier effect: The presence of TBBPA-BE in the polymer matrix can create a physical barrier, hindering the access of oxygen to the fuel source [].
  • Radical trapping: Bromine atoms from TBBPA-BE can scavenge free radicals generated during combustion, interrupting the flame propagation cycle [].

Similar to other BFRs, TBBPA-BE might raise some safety concerns:

  • Toxicity: Data on the specific toxicity of TBBPA-BE is limited. However, due to structural similarities to BPA, there might be concerns regarding endocrine disruption []. Further research is needed.
  • Flammability: While TBBPA-BE acts as a flame retardant in composite materials, the material itself can still burn.
  • Environmental Impact: BFRs like TBBPA-BE are persistent organic pollutants, raising concerns about their accumulation in the environment and potential effects on wildlife [].
Typical of brominated compounds. Key reactions include:

  • Dehydrobromination: In the presence of strong bases, tetrabromobisphenol A bismethyl ether can lose bromine atoms, leading to the formation of less halogenated derivatives.
  • Hydrolysis: Under acidic or basic conditions, the methyl ether groups can hydrolyze to form tetrabromobisphenol A and methanol.
  • Polymerization: As a flame retardant, it can react with epoxy or polyester resins to form cross-linked networks, enhancing fire resistance in materials like printed circuit boards and plastics .

The synthesis of tetrabromobisphenol A bismethyl ether typically involves:

  • Bromination: Starting from bisphenol A, bromine is introduced under controlled conditions to yield tetrabromobisphenol A.
  • Methylation: Tetrabromobisphenol A is then subjected to methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate, resulting in the formation of tetrabromobisphenol A bismethyl ether .

Tetrabromobisphenol A bismethyl ether serves multiple applications primarily in the field of materials science and engineering:

  • Flame Retardant: It is extensively used as a reactive flame retardant in epoxy resins and polycarbonate plastics, enhancing their fire resistance.
  • Electrical Components: Its properties make it suitable for use in printed circuit boards and other electronic components where fire safety is critical .
  • Coatings and Textiles: The compound is also applied in coatings and synthetic textiles to reduce flammability .

Research into the interactions of tetrabromobisphenol A bismethyl ether with biological systems has revealed several key findings:

  • Endocrine Disruption: Interaction studies indicate that this compound may mimic thyroid hormones, potentially leading to disruptions in hormonal balance and immune function .
  • Toxicity Assessments: Various studies have evaluated its toxicity profile, indicating that while it may exhibit some toxic effects in vitro, its actual risk in real-world scenarios tends to be low due to rapid excretion and low bioaccumulation potential in mammals .

Tetrabromobisphenol A bismethyl ether shares similarities with several other brominated compounds used as flame retardants. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Tetrabromobisphenol AC15H12Br4O2C_{15}H_{12}Br_{4}O_{2}Base compound for derivatives; widely used flame retardant.
Tetrabromodiphenyl etherC12Br4OC_{12}Br_{4}OUsed primarily in textiles; different structural framework.
HexabromocyclododecaneC12Br6C_{12}Br_{6}More halogenated; used mainly in polystyrene foams.
TetrabromoethaneC2Br4C_2Br_4Simpler structure; utilized in various industrial applications.

Tetrabromobisphenol A bismethyl ether stands out due to its dual functionality as both a flame retardant and a potential endocrine disruptor, which necessitates careful consideration during use and disposal.

XLogP3

7.4

Other CAS

37853-61-5

Wikipedia

Tetrabromobisphenol A dimethyl ether

General Manufacturing Information

Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-methoxy-: ACTIVE
T - indicates a substance that is the subject of a final TSCA section 4 test rule.

Dates

Modify: 2023-08-15

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